Atrimustine
Atrimustine
Atrimustine is an antineoplastic drug that is used for the treatment of breast cancer and non-Hodgkin's lymphoma.
Brand Name:
Vulcanchem
CAS No.:
75219-46-4
VCID:
VC0519729
InChI:
InChI=1S/C41H47Cl2NO6/c1-41-21-20-34-33-17-15-32(49-40(47)29-7-3-2-4-8-29)26-30(33)12-16-35(34)36(41)18-19-37(41)50-39(46)27-48-38(45)9-5-6-28-10-13-31(14-11-28)44(24-22-42)25-23-43/h2-4,7-8,10-11,13-15,17,26,34-37H,5-6,9,12,16,18-25,27H2,1H3/t34-,35-,36+,37+,41+/m1/s1
SMILES:
CC12CCC3C(C1CCC2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6
Molecular Formula:
C41H47Cl2NO6
Molecular Weight:
720.7 g/mol
Atrimustine
CAS No.: 75219-46-4
Inhibitors
VCID: VC0519729
Molecular Formula: C41H47Cl2NO6
Molecular Weight: 720.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 75219-46-4 |
---|---|
Product Name | Atrimustine |
Molecular Formula | C41H47Cl2NO6 |
Molecular Weight | 720.7 g/mol |
IUPAC Name | [(8R,9S,13S,14S,17S)-17-[2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]acetyl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
Standard InChI | InChI=1S/C41H47Cl2NO6/c1-41-21-20-34-33-17-15-32(49-40(47)29-7-3-2-4-8-29)26-30(33)12-16-35(34)36(41)18-19-37(41)50-39(46)27-48-38(45)9-5-6-28-10-13-31(14-11-28)44(24-22-42)25-23-43/h2-4,7-8,10-11,13-15,17,26,34-37H,5-6,9,12,16,18-25,27H2,1H3/t34-,35-,36+,37+,41+/m1/s1 |
Standard InChIKey | IFJUINDAXYAPTO-UUBSBJJBSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6 |
SMILES | CC12CCC3C(C1CCC2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES | CC12CCC3C(C1CCC2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6 |
Appearance | Solid powder |
Description | Atrimustine is an antineoplastic drug that is used for the treatment of breast cancer and non-Hodgkin's lymphoma. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Atrimustine; Atrimustina; Atrimustinum; Bestrabucil; |
Reference | 1: Ohsawa N, Yamazaki Z, Wagatsuma T, Isurugi K. [Bestrabacil: a possible target-oriented anticancer agent]. Gan To Kagaku Ryoho. 1984 Oct;11(10):2115-24. Japanese. PubMed PMID: 6548354. 2: Akaza H, Imada S, Tsukamoto S, Koiso K. Inhibitory effects of bestrabucil, a conjugate of chlorambucil and estradiol, on the production of androgen-induced growth factor(s) by Shionogi carcinoma 115 cells. Int J Urol. 1994 Mar;1(1):67-73. PubMed PMID: 7627841. 3: Ezaki K, Hirano M, Ohno R, Yamada K, Naito K, Hirota Y, Shirakawa S, Kimura K. A combination trial of human lymphoblastoid interferon and bestrabucil (KM2210) for adult T-cell leukemia-lymphoma. Cancer. 1991 Aug 15;68(4):695-8. PubMed PMID: 1855169. 4: Nasu Y, Saegusa M, Ochi J, Hara M, Akagi T, Obama T, Yoshimoto J, Matsumura Y, Ohmori H, Tsushima T, et al. [Clinical effects of bestrabucil (KM2210) in bladder cancer]. Gan To Kagaku Ryoho. 1987 Nov;14(11):3155-6. Japanese. PubMed PMID: 3674900. 5: Nasu Y, Saegusa M, Hara M, Ochi J, Akagi T, Obama T, Tsushima T, Yoshimoto J, Ozaki Y, Matsumura Y, et al. [A new anti-cancer agent, bestrabucil (KM 2210): I. Concentration in the serum and tissue in urogenital tumors]. Gan To Kagaku Ryoho. 1987 Apr;14(4):1116-21. Japanese. PubMed PMID: 3566306. 6: Naito K, Kubo K, Akao Y, Hiraiwa A, Naoe T, Yamada K. [Clinical trial of bestrabucil (KM 2210) in hematopoietic malignancies]. Gan No Rinsho. 1986 Sep;32(11):1443-50. Japanese. PubMed PMID: 2877106. 7: Nishikawa M, Uemura Y, Matsuoka N, Ohno T, Katayama N, Tomeoku M, Kobayashi T, Kita K, Tanaka H, Minami N, et al. [Clinical trial of bestrabucil (KM 2210) on hematopoietic malignancies]. Gan To Kagaku Ryoho. 1986 Jun;13(6):2155-9. Japanese. PubMed PMID: 3521494. 8: Nagura E, Ohno R, Yamada K, Akao Y, Naito K, Nishikawa M, Tanaka H, Shirakawa S, Ono Y, Ezaki K, et al. [Early phase II trial of bestrabucil in hematological malignancies]. Gan To Kagaku Ryoho. 1986 Jun;13(6):2216-22. Japanese. PubMed PMID: 3459398. 9: Tsujitani S, Baba H, Korenaga D, Haraguchi M, Hiramoto Y, Okamura T, Sugimachi K. [A case of carcinoma in the lower abdomen treated successfully with oral administration of bestrabucil]. Gan To Kagaku Ryoho. 1987 Oct;14(10):2960-3. Japanese. PubMed PMID: 3662547. 10: Ueda T, Sakai K, Morimoto K, Nakatani S. [Therapeutic results in recurrent breast cancer with the use of Bestrabucil (KM2210)]. Gan To Kagaku Ryoho. 1987 Dec;14(12):3285-9. Japanese. PubMed PMID: 3688892. 11: Hirano M, Shirakawa S. [Bestrabucil-induced complete remission in a case of follicular lymphoma, medium-sized cell type, stage IV (leukemic)]. Gan No Rinsho. 1986 Sep;32(11):1491-4. Japanese. PubMed PMID: 3534347. 12: Kamei H, Takenaka K, Goto T, Suga S, Fugiwara A, Nakao I, Agatsuma T, Fujita K, Isurugi K, Kubota T, et al. [Phase I study of bestrabucil (KM 2210)]. Gan To Kagaku Ryoho. 1986 Jun;13(6):2208-15. Japanese. PubMed PMID: 3755019. 13: Kubota T, Kawamura E, Suzuki T, Yamada T, Toyoda H, Miyagawa T, Kurokawa T. Antitumor activity and pharmacokinetics of estra-1,3,5 (10)-triene-3,17 beta-diol, 3-benzoate, 17-((4-(4-bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy) acetate) (Bestrabucil) in human tumor xenografts serially transplanted into nude mice. Jpn J Clin Oncol. 1986 Dec;16(4):357-64. PubMed PMID: 3795532. 14: Morita K, Mizuno T, Tanaka I, Suzuki H, Tanaka I, Miwa H, Nishikawa M, Kita K, Shiku H. [Acute myelogenous leukemia (M4) occurring during chronic lymphocytic leukemia]. Rinsho Ketsueki. 1997 Nov;38(11):1212-7. Japanese. PubMed PMID: 9423340. 15: Tsurumi H, Tani K, Tsuruta T, Shirato R, Matsudaira T, Tojo A, Wada C, Uchida H, Ozawa K, Asano S. Adult T-cell leukemia developing during immunosuppressive treatment in a renal transplant recipient. Am J Hematol. 1992 Dec;41(4):292-4. PubMed PMID: 1288292. 16: Ohsawa N, Yamazaki Z. [Tumor-oriented anti-cancer agent with estrogen as a carrier]. Gan To Kagaku Ryoho. 1988 Apr;15(4 Pt 2-1):1065-71. Review. Japanese. PubMed PMID: 3291767. 17: Matsuoka H, Sugimachi K, Tomoda H, Saito T, Seo Y. Growth inhibitory effect of estrogen conjugated drugs against primary cultured breast cancer cells. Anticancer Res. 1995 Jul-Aug;15(4):1289-96. PubMed PMID: 7654011. 18: Okayasu T, Masuda T, Kawabata M, Imai T, Hashimoto M, Inoue K, Tanabe T. [A case of breast carcinoma with lung metastasis]. Gan No Rinsho. 1987 Jun;33(6):720-2. Japanese. PubMed PMID: 3599480. 19: Kodo H. Graft-versus-host disease. Nihon Ketsueki Gakkai Zasshi. 1987 Dec;50(8):1621-6. Review. PubMed PMID: 2833846. 20: Ohsawa N. [Clinical experiences in tumor-oriented anti-cancer drugs]. Nihon Naika Gakkai Zasshi. 1988 Mar;77(3):313-7. Japanese. PubMed PMID: 2841390. |
PubChem Compound | 6917688 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume